4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Catalog No.
S3268729
CAS No.
2079886-19-2
M.F
C17H21BrN4O
M. Wt
377.286
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpipe...

CAS Number

2079886-19-2

Product Name

4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

IUPAC Name

4-bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Molecular Formula

C17H21BrN4O

Molecular Weight

377.286

InChI

InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m1/s1

InChI Key

VZAFGXCWAWRULT-KGLIPLIRSA-N

SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Solubility

not available

4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one is a complex organic compound belonging to the class of pyridazinones. It features a bromine atom at the 4-position of the pyridazine ring and a piperidine moiety that contributes to its pharmacological properties. The compound's structure includes a methyl group at the 2-position and an amino group linked to a piperidine derivative, which enhances its biological activity. Its molecular formula is C17H20BrN3O, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.

  • Pyridazin-3-one core

    This heterocyclic ring system is present in various bioactive molecules, including some with anticonvulsant and anti-inflammatory properties.

  • Bromo substitution

    The presence of a bromine atom can influence a molecule's biological activity and metabolic stability.

  • Methyl groups

    Methyl groups can affect a molecule's lipophilicity, which can impact its absorption and distribution in the body.

  • Phenylpiperidinyl substituent

    This group is commonly found in medicinal chemistry and can play a role in ligand-receptor interactions.

Based on this analysis, 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one could be a potential candidate for research in the following areas:

  • Medicinal chemistry

    The combination of functional groups might be of interest for researchers exploring novel drug candidates with specific biological activities.

  • Structure-activity relationship (SAR) studies

    This compound could be used to understand how different chemical modifications affect the properties of pyridazinone-based molecules.

The chemical reactivity of 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one can be explored through various reactions typical of pyridazinones and amines. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents at the 4-position.
  • Amine Reactivity: The amino group can participate in acylation or alkylation reactions, leading to derivatives with altered pharmacological properties.
  • Condensation Reactions: The compound may also engage in condensation reactions with aldehydes or ketones, forming imines or other derivatives.

4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one exhibits notable biological activities. It has been studied for its potential as a therapeutic agent in various conditions:

  • Antidepressant Effects: Compounds with similar structures have shown efficacy in treating depression by modulating neurotransmitter systems.
  • Antitumor Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

The synthesis of 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one typically involves several steps:

  • Formation of Pyridazine Ring: Starting from appropriate precursors, the pyridazine ring can be formed through cyclization reactions.
  • Bromination: The introduction of the bromine substituent at the 4-position can be achieved via electrophilic bromination techniques.
  • Piperidine Derivative Synthesis: The piperidine moiety can be synthesized separately and then coupled with the pyridazine derivative through amine coupling methods.
  • Final Modifications: Additional functional groups may be introduced through standard organic synthesis techniques to yield the final compound.

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antidepressants or anticancer agents.
  • Research Tool: It can be utilized in biological research to study mechanisms related to neurotransmitter modulation or cancer cell proliferation.

Interaction studies are crucial for understanding how 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one interacts with biological targets:

  • Receptor Binding Assays: Evaluating its affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) can provide insights into its antidepressant potential.
  • Cell Line Studies: Testing against various cancer cell lines can elucidate its mechanism of action and efficacy as an antitumor agent.

Several compounds share structural similarities with 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Chloro-2-methylpyridazinoneSimilar pyridazine coreAntitumorLacks piperidine moiety
1-MethylpiperidinePiperidine structureCNS effectsNo pyridazine component
4-MethylpyridazinoneMethyl substitution at 4-positionAntimicrobialDifferent halogenation pattern

These comparisons illustrate that while there are compounds with overlapping features, 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one's unique combination of substituents may contribute to distinct pharmacological profiles and therapeutic potentials.

XLogP3

2.5

Dates

Modify: 2024-04-14

Explore Compound Types